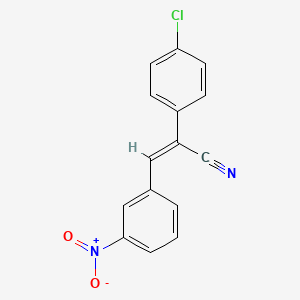

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-14-6-4-12(5-7-14)13(10-17)8-11-2-1-3-15(9-11)18(19)20/h1-9H/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDWPLYDMXBIEL-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104089-72-7 | |

| Record name | m-Nitrobenzylidene-p-chlorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104089727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

The synthesis of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile typically involves the condensation of m-nitrobenzaldehyde with p-chlorophenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is used as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways .

- Research indicates that derivatives of this compound may exhibit anticancer properties, particularly in targeting estrogen receptors, which is vital for developing treatments for hormone-dependent cancers such as breast cancer .

-

Biomedicine :

- The compound's potential as a bioactive agent has been explored in studies focusing on its antimicrobial and anticancer activities. Its nitrophenyl group is particularly noted for enhancing biological activity, making it a candidate for further pharmacological studies .

- Investigations into its mechanism of action suggest that it may inhibit specific enzymes or interfere with cellular signaling pathways, which are critical for cancer cell proliferation and survival .

- Pharmaceutical Intermediate :

Case Study 1: Anticancer Activity

A study conducted on a family of 2-phenylacrylonitriles, including this compound, demonstrated significant cytotoxicity against estrogen-dependent breast cancer cell lines. The compound was found to inhibit cell growth effectively, suggesting its potential as a lead compound in drug development for breast cancer therapy .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized several derivatives of this compound to evaluate their biological activities. The results indicated that modifications to the nitrophenyl group could enhance anticancer efficacy while reducing toxicity, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism by which (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with acrylonitrile derivatives featuring variations in substituents, molecular weights, and applications:

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitro and 4-chloro groups create a stronger electron-deficient system compared to analogs with methyl or methoxy substituents (e.g., ). This enhances its suitability for reactions requiring electrophilic intermediates, such as nucleophilic aromatic substitution .

Cytotoxicity and Bioactivity: Chlorine substitution patterns significantly impact bioactivity. The dichlorophenyl analog () shows cytotoxicity (melting point 167–168°C), suggesting that halogen positioning influences cellular targeting .

Materials Science Applications: Acrylonitriles with diphenylamino groups () are used in thin-film deposition for optoelectronics. The target compound’s conjugated system suggests similar applicability, though its discontinued status may hinder practical use .

Biological Activity

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile, with the chemical formula C15H9ClN2O2 and CAS number 104089-72-7, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a condensation reaction between m-nitrobenzaldehyde and p-chlorophenylacetonitrile under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide, with the reaction conducted under reflux to facilitate product formation .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance:

- Antimicrobial Activity : The compound's derivatives have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

- Anticancer Activity : In vitro studies have shown that this compound and its derivatives can inhibit the proliferation of several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (lung cancer). The cytotoxic effects were evaluated using the MTT assay, revealing dose-dependent inhibition comparable to standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| HCT-116 | 10 | More potent |

| MCF-7 | 15 | Comparable |

| MDA-MB-231 | 20 | Less potent |

| A549 | 5 | More potent |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Redox Reactions : The nitro group in the compound can participate in redox reactions, potentially leading to increased oxidative stress within cells, which can trigger apoptosis in cancer cells .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and disrupting critical cellular pathways involved in proliferation and survival .

- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest at various phases, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Anticancer Effects : A recent study assessed the cytotoxicity of this compound against multiple human cancer cell lines. Results indicated a significant reduction in cell viability across all tested lines, with particular effectiveness noted in lung cancer cells (A549) where it exhibited an IC50 value lower than that of doxorubicin .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound's derivatives against common pathogens. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) that were significantly lower than those of existing antibiotics, suggesting their potential as novel antimicrobial agents .

Q & A

Q. What synthetic methodologies are most effective for preparing (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile?

The compound is typically synthesized via Knoevenagel condensation , where substituted benzaldehydes react with active methylene nitriles. For example, 3-nitrobenzaldehyde reacts with 4-chlorophenylacetonitrile in the presence of a base catalyst (e.g., piperidine) under reflux conditions. Structural analogs such as (Z)-3-(3-formylphenyl)-2-(4-nitrophenyl)acrylonitrile were synthesized using similar protocols, achieving yields >75% . Optimization of reaction time, solvent (e.g., ethanol or DMF), and temperature (80–100°C) is critical for minimizing side products like E-isomers.

Q. How can spectroscopic techniques confirm the Z-configuration and purity of this acrylonitrile derivative?

- IR Spectroscopy : A sharp peak at ~2215 cm⁻¹ confirms the nitrile group (C≡N). Absence of aldehydic C=O stretches (~1700 cm⁻¹) ensures complete condensation .

- ¹H NMR : The Z-configuration is verified by coupling constants (J = 12–14 Hz) between the α,β-unsaturated protons. For example, in (Z)-3-(4-diphenylaminophenyl)acrylonitrile derivatives, the vinylic protons appear as doublets at δ 6.8–7.5 ppm .

- XRD : Single-crystal X-ray diffraction (e.g., R-factor = 0.054) provides unambiguous confirmation of stereochemistry, as demonstrated for structurally related (Z)-3-(3,4-dimethoxyphenyl)acrylonitriles .

Q. What are the key challenges in isolating the Z-isomer, and how can they be addressed experimentally?

The Z-isomer is less thermodynamically stable than the E-isomer due to steric hindrance between substituents. To favor Z-selectivity:

- Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.

- Employ low-temperature crystallization (<5°C) for selective precipitation .

- Monitor reaction progress via TLC (Rf values: ~0.4–0.6 in hexane/ethyl acetate) to terminate reactions before isomerization occurs .

Advanced Research Questions

Q. How do substituent positions (e.g., nitro and chloro groups) influence the electronic and optical properties of this compound?

The 3-nitro group on the phenyl ring enhances electron-withdrawing effects, red-shifting UV-vis absorption maxima (e.g., λmax = 403–428 nm in CHCl3). The 4-chloro group contributes to π-π stacking, as observed in fluorescence quantum yield (Φf = 0.07–0.11) for solid-state emissions . Computational studies (e.g., DFT) can model HOMO-LUMO gaps, where nitro groups lower LUMO energy by ~1.2 eV compared to non-nitrated analogs .

Q. What experimental design strategies optimize photocatalytic degradation studies of acrylonitrile derivatives?

Box-Behnken experimental design is effective for optimizing parameters like pH, catalyst load (e.g., TiO₂), and H₂O₂ concentration. For acrylonitrile degradation:

Q. How can molecular modeling predict biological activity for acrylonitrile-based antimicrobial agents?

Docking studies against bacterial targets (e.g., DNA gyrase) correlate with experimental MIC values. For example, phenothiazine-acrylonitrile hybrids showed binding energies of −8.2 to −9.5 kcal/mol, consistent with their observed antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) . MD simulations further validate stability of ligand-receptor complexes over 50 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.